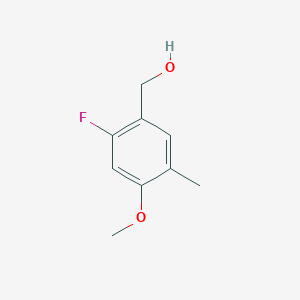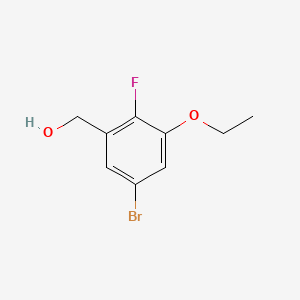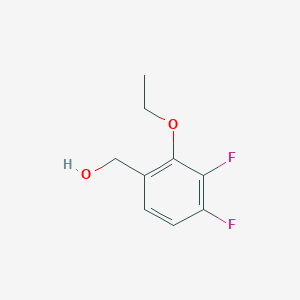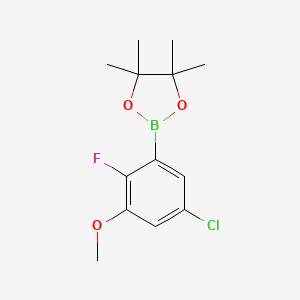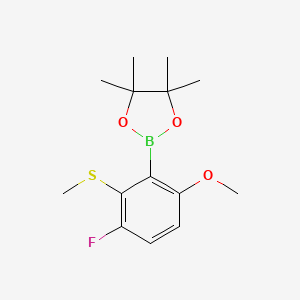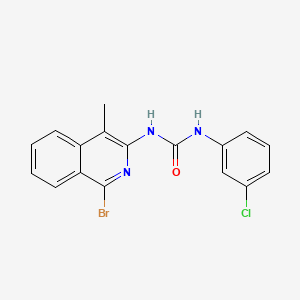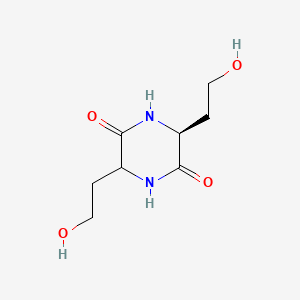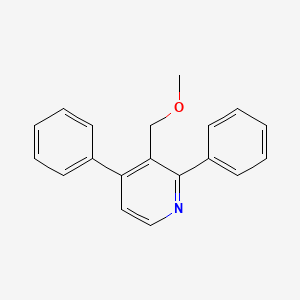
3-(Methoxymethyl)-2,4-diphenylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methoxymethyl)-2,4-diphenylpyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of methoxymethyl and diphenyl groups in the structure of this compound imparts unique chemical and physical properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-2,4-diphenylpyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,4-diphenylpyridine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
3-(Methoxymethyl)-2,4-diphenylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyridine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of 3-(Formylmethyl)-2,4-diphenylpyridine or 3-(Carboxymethyl)-2,4-diphenylpyridine.
Reduction: Formation of 3-(Methoxymethyl)-2,4-diphenylpiperidine.
Substitution: Formation of halogenated derivatives or other substituted pyridine compounds.
科学研究应用
3-(Methoxymethyl)-2,4-diphenylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 3-(Methoxymethyl)-2,4-diphenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s ability to cross cell membranes, while the diphenyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,4-Diphenylpyridine: Lacks the methoxymethyl group, resulting in different chemical reactivity and biological activity.
3-(Hydroxymethyl)-2,4-diphenylpyridine: Contains a hydroxymethyl group instead of a methoxymethyl group, affecting its solubility and reactivity.
3-(Methoxymethyl)-2,4-diphenylpiperidine: The reduced form of the pyridine derivative, with different pharmacological properties.
Uniqueness
3-(Methoxymethyl)-2,4-diphenylpyridine is unique due to the presence of both methoxymethyl and diphenyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C19H17NO |
|---|---|
分子量 |
275.3 g/mol |
IUPAC 名称 |
3-(methoxymethyl)-2,4-diphenylpyridine |
InChI |
InChI=1S/C19H17NO/c1-21-14-18-17(15-8-4-2-5-9-15)12-13-20-19(18)16-10-6-3-7-11-16/h2-13H,14H2,1H3 |
InChI 键 |
OYTITOIBZOWTEH-UHFFFAOYSA-N |
规范 SMILES |
COCC1=C(C=CN=C1C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



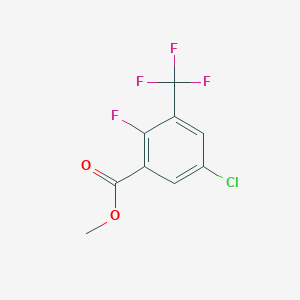
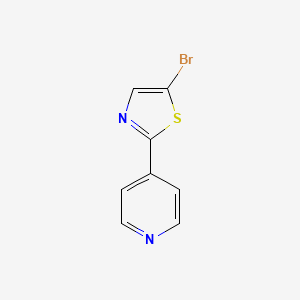

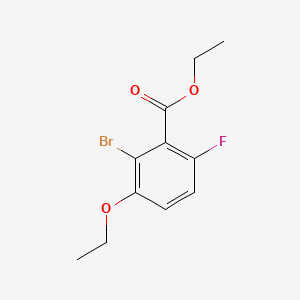
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B14023970.png)
